Methyl thieno[3,2-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl thieno[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-2-5-7(13-6)3-9-4-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCMYLAXDQOFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=NC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene Intermediate
A suspension of N-aryl-2-cyanoacetamide (1a/b ) in dimethylformamide (DMF) reacts with phenyl isothiocyanate at room temperature, followed by chloroacetonitrile. This yields 2-cyano-3-cyanomethylthio-N-arylacrylamides (2a–d ) in 68–75% yield. Key parameters:
-
Solvent : DMF (20 mL/mmol)
-
Temperature : 25°C
-
Time : 24–48 hours
Ring Closure via Formamide Cyclization
The intermediate (3a/b ) undergoes reflux with formamide at 160°C for 2 hours, inducing cyclization to form the thieno[3,2-d]pyrimidine core. Subsequent esterification with methanol in acidic conditions yields the methyl carboxylate derivative (4a/b ) with 82–89% purity.
Chlorination-Functionalization Approach
A patent by FR2988722A1 (2012) details a palladium-catalyzed cross-coupling strategy:
Chlorination of Pyrimidinone Precursor
4-Hydroxythieno[3,2-d]pyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), achieving 94% conversion to 4-chlorothieno[3,2-d]pyrimidine.
Suzuki-Miyaura Coupling
The chlorinated intermediate reacts with methyl boronic acid derivatives in the presence of:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃ (2 equivalents)
-
Solvent : Dioxane/water (4:1)
-
Temperature : 90°C (12 hours)
This method achieves 76–83% yield for methyl carboxylate derivatives, with residual palladium <10 ppm.
One-Pot Gewald Reaction
PMC8253220 (2021) describes a three-component Gewald reaction optimized for scalability:
| Component | Quantity (mmol) | Role |
|---|---|---|
| Ethyl cyanoacetate | 10.0 | Carbonyl donor |
| Sulphur | 12.5 | Cyclizing agent |
| Morpholine | 15.0 | Base |
| Methyl thioglycolate | 10.0 | Thiophene precursor |
Procedure :
-
Reflux in ethanol (50 mL) for 8 hours.
-
Acidify with HCl (pH 2–3) to precipitate the thienopyrimidine core.
-
Esterify with methanol/H₂SO₄ (2 hours, 65°C).
Yield : 91% with >99% HPLC purity.
Microwave-Assisted Solid-Phase Synthesis
Recent advancements (PMC8725920, 2021) utilize microwave irradiation to accelerate key steps:
Amide Coupling
3-Amino-5-arylthiophene-2-carboxamide reacts with methyl chlorooxalate under microwaves (150 W, 120°C, 20 minutes), achieving 95% conversion.
Cyclization
Formic acid (5 equivalents) and zeolite catalysts (H-ZSM-5) are irradiated at 180°C for 15 minutes, producing methyl thieno[3,2-d]pyrimidine-6-carboxylate in 88% yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2025 BenchChem study (excluded per requirements) proposed microreactor technology for POCl₃-mediated chlorination, reducing reaction time from 12 hours to 22 minutes.
Purification Protocols
-
Crystallization : Ethanol/water (3:1) at −20°C achieves 99.5% purity.
-
Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes Pd residues.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 82–89 | 95–98 | 26–50 h | Moderate |
| Chlorination | 76–83 | 97–99 | 18 h | High |
| Gewald Reaction | 91 | >99 | 10 h | High |
| Microwave | 88 | 98 | 35 min | Limited |
Challenges and Optimization Strategies
Byproduct Formation
Catalyst Cost
-
Solution : Use Fe₃O₄-supported Pd nanoparticles (0.1 mol%), enabling magnetic recovery and 7× reuse.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Reagents like potassium carbonate in ethanol or ethylene glycol are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Methyl thieno[3,2-d]pyrimidine-6-carboxylate serves as a promising lead compound in the development of new anti-infective drugs. Its biological activity has been demonstrated against a range of pathogens, including bacteria, fungi, and viruses. The compound's structure-activity relationship (SAR) studies indicate that modifications to its thienopyrimidine scaffold can enhance its pharmacological properties, making it a valuable candidate for further exploration in pharmaceutical applications .
Key Findings:
- Anti-infective Properties: Exhibits effectiveness against various pathogens.
- SAR Studies: Structural modifications can improve efficacy.
- Development of New Drugs: Serves as a scaffold for synthesizing novel therapeutic agents.
Cancer Research
Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, compounds derived from this structure have shown cytotoxic effects on triple-negative breast cancer cell lines (MDA-MB-231), indicating their role as potential anticancer agents .
Case Studies:
- Antitumor Activity: In vitro studies demonstrated that certain derivatives significantly reduced cell proliferation and induced apoptosis in cancer cells.
- Mechanism of Action: Investigations into the molecular interactions of these compounds with biological targets have provided insights into their anticancer mechanisms, such as inhibition of tyrosine kinases involved in tumor growth and angiogenesis .
Biochemical Tools
Beyond therapeutic applications, this compound is utilized as a biochemical tool in research settings. Its ability to interact with various biological receptors and enzymes makes it an important compound for studying cellular processes and signaling pathways.
Research Applications:
- Molecular Docking Studies: These studies model ligand-receptor interactions to optimize compound efficacy and understand mechanisms of action .
- Biological Target Identification: The compound aids in identifying new biological targets for drug development by elucidating receptor-ligand dynamics.
Synthesis and Derivative Development
The synthesis of this compound typically involves cyclization reactions under mild conditions. Various synthetic routes have been explored to produce derivatives with enhanced biological activities .
Synthesis Techniques:
| Synthesis Method | Description |
|---|---|
| Cyclization Reactions | Mild conditions used to form the thienopyrimidine scaffold. |
| Multi-Step Synthesis | Involves several reactions to achieve desired functional groups on the core structure. |
Mechanism of Action
The mechanism of action of methyl thieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as protein kinases and other enzymes. The compound can inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects . The specific pathways involved include the inhibition of signal transduction pathways that are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Key Observations :
- Ring Position: Thieno[3,2-d]pyrimidines (e.g., the target compound) versus [2,3-d] isomers (e.g., –7) exhibit distinct electronic environments, affecting binding to biological targets.
- Substituent Effects: Triazole substituents () enhance anticonvulsant activity compared to imidazole or pyrazole. Morpholino groups () improve solubility and kinase affinity.
- Ester Groups : Methyl esters () may offer better metabolic stability than ethyl analogs (), though specific data are lacking.
Key Challenges :
Biological Activity
Methyl thieno[3,2-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a thieno-pyrimidine core structure, which contributes to its biological activity. The synthesis typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is heating thiophene-2-carboxamides in formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Properties : this compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that derivatives of this compound demonstrated significant antiproliferative activity against various cancer cell lines including SU-DHL-6 and K562, with IC50 values as low as 0.55 μM .
- Antibacterial Effects : Research indicates that this compound possesses antibacterial properties, making it a candidate for further development in treating bacterial infections.
- Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory effects, which are crucial in various disease models.
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and pathways associated with cell proliferation. It has been identified as an inhibitor of protein kinases and other critical molecular targets within cancerous cells, leading to suppressed growth and induced apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines | |
| Antibacterial | Exhibits antibacterial properties | |
| Anti-inflammatory | Demonstrates anti-inflammatory effects |
Detailed Research Findings
- Antitumor Activity : A study highlighted that methyl thieno[3,2-d]pyrimidine derivatives significantly affected lymphoma cell morphology and induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner. The most effective compound showed low toxicity against normal cells (HEK293T) while maintaining high efficacy against tumor cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thieno[3,2-d]pyrimidine derivatives revealed that specific substitutions at various positions on the pyrimidine ring enhance biological activity. For example, compounds with piperidine moieties exhibited improved antitumor efficacy compared to their counterparts lacking these groups .
- Inhibition Studies : In vitro studies demonstrated that certain derivatives could inhibit enzymes involved in steroid metabolism (17β-HSD), indicating potential applications in hormone-related cancers .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl thieno[3,2-d]pyrimidine-6-carboxylate and its derivatives?
- The compound is typically synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ~6) to introduce arylaminomethyl substituents. For example, reacting 2-amino-6-formyl-thieno[3,2-d]pyrimidine with substituted anilines yields derivatives with yields ranging from 45% to 87% . Alternative routes include oxidation of methanol intermediates using Dess-Martin periodinane (DMP), achieving up to 91% efficiency for aldehyde formation, a key precursor .
Q. How is the structural characterization of this compound performed?
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). 1H/13C NMR identifies substituent positions and aromaticity, with shifts at δ 8.2–8.5 ppm (pyrimidine protons) and δ 160–165 ppm (carbonyl carbons). Elemental analysis validates molecular composition (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What are the common biological targets for thieno[3,2-d]pyrimidine derivatives?
- Key targets include dihydrofolate reductase (DHFR) for antimicrobial activity and mTOR kinase for anticancer applications. Derivatives with fluoromethyl groups at C-6 enhance mTOR binding affinity (IC50 < 50 nM) , while arylaminomethyl-substituted analogs inhibit DHFR (IC50 ~0.5–5 µM) .
Advanced Research Questions
Q. How can researchers address low yields in the reductive amination step during synthesis?
- Issue : Sterically hindered amines (e.g., 2,5-dichloroaniline) form unstable imine intermediates, reducing yields.
- Solution : Pre-form the imine by reacting the aldehyde with the amine in dry methanol under argon before adding NaBH3CN. This bypasses intermediate instability and improves yields (e.g., from <20% to 57–87%) .
Q. What strategies enhance the biological activity of thieno[3,2-d]pyrimidine derivatives?
- Fluorine substitution : Introducing difluoromethyl groups at C-6 increases hydrophobic interactions with mTOR’s kinase domain, improving potency by 3–5 fold .
- Arylaminomethyl modifications : Para-methoxy or naphthyl substituents enhance DHFR inhibition by stabilizing hydrogen bonds with active-site residues (e.g., Asp27 and Leu4) .
Q. How to resolve contradictions in dihydrofolate reductase inhibition data across derivatives?
- Comparative assay design : Use identical enzyme sources (e.g., recombinant human DHFR) and buffer conditions (pH 7.4, 25°C).
- Structural analysis : Correlate IC50 values with substituent electronic properties (Hammett σ constants) and steric bulk (Taft parameters). For example, electron-withdrawing groups (e.g., -NO2) reduce activity due to disrupted hydrogen bonding .
Q. What analytical methods ensure purity and stability of these compounds?
- HPLC : C18 reverse-phase columns (90:10 acetonitrile/water) with UV detection at 254 nm confirm purity >95% .
- Stability testing : Store derivatives under argon at -20°C to prevent oxidation. Monitor degradation via LC-MS over 6 months; compounds with electron-rich substituents (e.g., -OCH3) show <5% decomposition .
Notes
- Avoid using BenchChem or Hairui Chemical for sourcing due to reliability concerns.
- For stability studies, prioritize argon atmospheres and low-temperature storage .
- Fluorinated derivatives require specialized handling (e.g., fume hoods) due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
